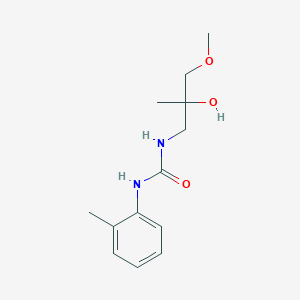
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C13H20N2O3 and its molecular weight is 252.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Osmolyte Behavior in Marine Organisms
Osmolyte Accumulation
Marine cartilaginous fishes and the coelacanth accumulate a combination of urea and methylamines as osmolytes, acting as both a denaturant and a stabilizer. This unique mixture helps in maintaining cell volume and protein stability under environmental water stress (Lin & Timasheff, 1994).
Interactions with DNA
DNA Binding
Schiff bases containing urea derivatives exhibit significant binding to DNA, affecting its structure and potentially influencing gene expression or mutation rates. This interaction is crucial for understanding the molecular mechanisms of gene regulation and the potential development of therapeutic agents (Ajloo et al., 2015).
Chemical Stability and Reactivity
Hydrolysis and Photodegradation
The stability and reactivity of substituted ureas in aqueous solutions under various conditions, including pH and light exposure, are of interest in environmental chemistry and pollutant degradation studies. These properties are crucial for assessing the environmental impact of urea-based compounds (Gatidou & Iatrou, 2011).
Synthetic Chemistry Applications
Neutral Condition Reactions
Hindered ureas demonstrate unique reactivity, allowing for efficient substitution reactions with various nucleophiles under neutral conditions. This property is valuable for synthetic chemistry, particularly in the preparation of amine derivatives and the development of new synthetic pathways (Hutchby et al., 2009).
Metabolic Transformations
Drug Metabolism
Understanding the metabolic fate of urea derivatives, including hydroxylation and methylation, is vital in drug development and toxicology. These processes influence drug efficacy, safety, and elimination from the body (Tatsumi et al., 1967).
Propriétés
IUPAC Name |
1-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-10-6-4-5-7-11(10)15-12(16)14-8-13(2,17)9-18-3/h4-7,17H,8-9H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIOJEXBPXMXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-Bromo-1,3-benzothiazol-2-YL)-4-{4-[(6-bromo-1,3-benzothiazol-2-YL)carbamoyl]phenoxy}benzamide](/img/structure/B2568335.png)
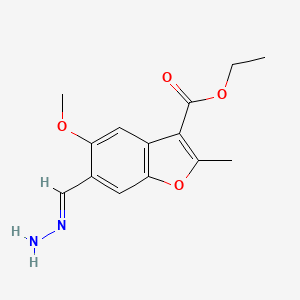
![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2568338.png)
![3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2568340.png)

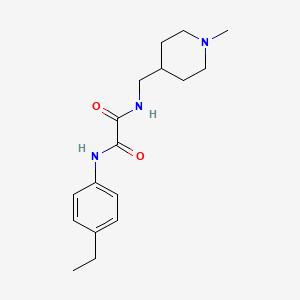
![N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2568346.png)
![7-(tert-butyl)-3-(2,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2568347.png)
![(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide](/img/structure/B2568348.png)
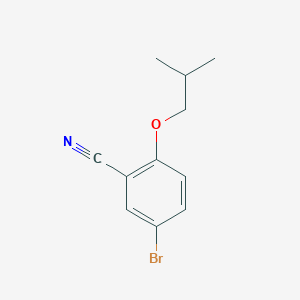
![6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2568351.png)
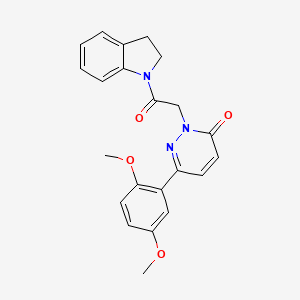
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2568355.png)
![3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole](/img/structure/B2568356.png)
